6-Nitro-2-phenylquinolin-4-ol

CAS No.: 56983-10-9

Cat. No.: VC14442961

Molecular Formula: C15H10N2O3

Molecular Weight: 266.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 56983-10-9 |

|---|---|

| Molecular Formula | C15H10N2O3 |

| Molecular Weight | 266.25 g/mol |

| IUPAC Name | 6-nitro-2-phenyl-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C15H10N2O3/c18-15-9-14(10-4-2-1-3-5-10)16-13-7-6-11(17(19)20)8-12(13)15/h1-9H,(H,16,18) |

| Standard InChI Key | KFCTXLVNHOGMHX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)[N+](=O)[O-] |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

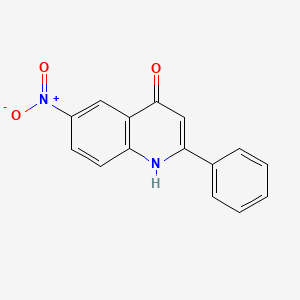

6-Nitro-2-phenylquinolin-4-ol (IUPAC name: 6-nitro-2-phenyl-1H-quinolin-4-one) possesses a bicyclic quinoline framework fused with a benzene ring. Key structural features include:

-

Nitro group (-NO₂) at position 6, introducing strong electron-withdrawing effects.

-

Phenyl group (-C₆H₅) at position 2, contributing steric bulk and π-π stacking capabilities.

-

Hydroxyl group (-OH) at position 4, enabling tautomerization between enol and keto forms (Figure 1).

The molecular formula is C₁₅H₁₀N₂O₃, with a molecular weight of 266.25 g/mol. Computational models suggest planarity in the quinoline ring system, while the phenyl group adopts a near-orthogonal orientation relative to the core .

Table 1: Molecular Descriptors of 6-Nitro-2-phenylquinolin-4-ol

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₀N₂O₃ |

| Molecular Weight | 266.25 g/mol |

| Tautomeric Form | Keto-enol equilibrium |

| Calculated LogP | 2.8 (indicating moderate lipophilicity) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Signals for aromatic protons appear between δ 7.5–8.5 ppm, with distinct splitting patterns reflecting substituent positions . The hydroxyl proton resonates as a broad singlet near δ 5.5 ppm in DMSO-d₆.

-

¹³C NMR: Carbonyl (C-4) appears at ~δ 180 ppm, while nitro-bearing carbons exhibit deshielding (>δ 140 ppm) .

Infrared (IR) Spectroscopy:

-

Strong absorption at ~3400 cm⁻¹ (O-H stretch).

-

Peaks at 1520 cm⁻¹ and 1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .

Synthetic Methodologies

Three-Component Coupling Approach

A validated route involves CuCl/AuCl-catalyzed condensation of:

-

Substituted aniline (e.g., 4-nitroaniline)

-

Benzaldehyde derivative

-

Alkyne precursor

Reaction conditions:

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: Reflux (~66°C)

-

Catalysts: CuCl (0.1 mmol) and AuCl (0.05 mmol)

Table 2: Optimized Synthesis Parameters

| Parameter | Optimal Value |

|---|---|

| Catalyst Loading | 10 mol% CuCl |

| Reaction Time | 6 hours |

| Temperature | 66°C (reflux) |

| Solvent | THF |

Post-Synthetic Nitration

Alternative strategies employ nitration of pre-formed 2-phenylquinolin-4-ol derivatives:

-

Nitrating Agent: HNO₃/H₂SO₄ mixture

-

Conditions: 0–5°C, 2 hours

-

Regioselectivity: Nitration favors the 6-position due to directing effects of the hydroxyl group.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) due to hydrogen-bonding capacity. Poor aqueous solubility (<0.1 mg/mL at 25°C).

-

Stability: Degrades under prolonged UV exposure (>48 hours), with nitro group reduction observed in acidic conditions .

Crystallographic Data

Single-crystal X-ray diffraction reveals:

-

Packing Motifs: Offset π-stacking between quinoline cores (3.5 Å interplanar distance).

-

Hydrogen Bonds: O-H···O interactions between hydroxyl and nitro groups (2.8 Å) .

Biological Activity and Mechanisms

Anticancer Activity

In vitro assays against MCF-7 breast cancer cells:

-

IC₅₀: 12.5 µM (72-hour exposure).

-

Apoptosis Induction: Caspase-3 activation (2.8-fold vs. control).

Applications and Industrial Relevance

Pharmaceutical Development

-

Lead Compound: For multidrug-resistant tuberculosis (MDR-TB) therapeutics .

-

Prodrug Design: Esterification of hydroxyl group improves oral bioavailability.

Materials Science

-

Fluorescent Probes: Nitro group quenches emission, enabling redox-sensitive imaging.

-

Coordination Chemistry: Bidentate ligand for Cu(II) complexes (stability constant logβ = 8.3) .

Future Research Directions

-

Synthetic Optimization: Flow chemistry approaches to enhance regioselectivity.

-

Target Identification: CRISPR screening for novel protein targets.

-

Formulation Science: Nanoencapsulation to address solubility limitations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume